molecular formula C8H7N3O3 B3123637 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid CAS No. 310435-15-5

5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

Cat. No.: B3123637
CAS No.: 310435-15-5
M. Wt: 193.16 g/mol
InChI Key: SUEOMVYNPBJIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-5(8(13)14)2-11-6(4)7(12)9-3-10-11/h2-3H,1H3,(H,13,14)(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEOMVYNPBJIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives. Another method includes the formation of triazinium dicyanomethylide, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phosphorus tribromide, and various transition metals. Reaction conditions often involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Scientific Research Applications

5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Profile :

  • CAS No.: 310435-15-5
  • Molecular Formula : C₈H₇N₃O₃
  • Molecular Weight : 193.16 g/mol
  • Structure : Features a fused pyrrolo[2,1-f][1,2,4]triazine core with a methyl group at position 5, a ketone at position 4, and a carboxylic acid at position 6 .

Physicochemical Properties :

  • Solubility : Requires optimization (e.g., heating or ultrasonication) in solvents like DMSO for research applications.
  • Storage : Stable at room temperature (RT) for short-term use; long-term storage at -20°C or -80°C is recommended .

Comparison with Structurally Similar Compounds

Ethyl 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

  • CAS No.: 427878-70-4
  • Molecular Formula : C₁₀H₁₁N₃O₃
  • Molecular Weight : 221.22 g/mol
  • Key Modifications : Carboxylic acid group replaced with an ethyl ester.
  • Impact :
    • Lipophilicity : Increased compared to the parent acid, enhancing membrane permeability .
    • Synthetic Utility : Widely used as an intermediate for further derivatization .
    • Purity : Available at 95–97% purity for research applications .

5-Methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

  • CAS No.: 621685-55-0
  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • Key Modifications : Carboxylic acid replaced with an aldehyde group.
  • Impact :
    • Reactivity : Aldehyde functionality enables conjugation reactions (e.g., Schiff base formation) for bioconjugation or prodrug design .
    • Stability : Likely less stable than the parent acid due to aldehyde oxidation susceptibility.

4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic Acid

  • CAS No.: 1556505-15-7
  • Molecular Formula : C₈H₇N₃O₃
  • Molecular Weight : 193.16 g/mol
  • Key Modifications : Methoxy group at position 4 instead of the methyl-oxo moiety.
  • Metabolic Stability: Methoxy groups often reduce metabolic degradation compared to methyl groups.

5-Methyl-4-phenoxy-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic Acid Ethyl Ester

  • CAS No.: 1363380-63-5
  • Molecular Formula : C₁₅H₁₃N₃O₄
  • Molecular Weight : 299.28 g/mol
  • Key Modifications: Phenoxy substitution at position 4 and ethyl ester at position 6.
  • Impact: Hydrophobic Interactions: Phenoxy group enhances binding to hydrophobic pockets in kinase targets (e.g., c-Met) . Bioavailability: Increased lipophilicity may improve oral absorption but could reduce aqueous solubility.

Structural and Functional Analysis Table

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Biological Relevance
5-Methyl-4-oxo-3,4-dihydropyrrolo[...]acid (310435-15-5) C₈H₇N₃O₃ 193.16 Carboxylic acid Core scaffold for kinase inhibitors; polar, hydrogen-bonding capability .
Ethyl ester derivative (427878-70-4) C₁₀H₁₁N₃O₃ 221.22 Ethyl ester Improved lipophilicity; intermediate for prodrug synthesis .
Aldehyde derivative (621685-55-0) C₈H₇N₃O₂ 177.16 Aldehyde Reactive handle for bioconjugation; potential instability .
4-Methoxy analog (1556505-15-7) C₈H₇N₃O₃ 193.16 Methoxy Enhanced electronic effects; possible metabolic stability .
Phenoxy derivative (1363380-63-5) C₁₅H₁₃N₃O₄ 299.28 Phenoxy, ethyl ester Increased hydrophobic interactions; tailored kinase inhibition .

Biological Activity

5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (often referred to as 5-Methyl-DHT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Methyl-DHT is C9H9N3O3C_9H_{9}N_3O_3, with a molecular weight of approximately 207.19 g/mol. The compound features a triazine ring structure that is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the triazine family. For instance, derivatives of imidazo[4,5-e][1,2,4]triazines have shown high antiproliferative effects against various human cancer cell lines. While specific data on 5-Methyl-DHT's antitumor activity is limited, its structural similarities suggest potential efficacy in this area .

Antibacterial Properties

Research indicates that triazine derivatives exhibit significant antibacterial activity. In particular, compounds similar to 5-Methyl-DHT have demonstrated effectiveness against common pathogens such as E. coli and Staphylococcus aureus. These findings suggest that 5-Methyl-DHT could be further explored as a potential antibacterial agent .

The biological activity of 5-Methyl-DHT may be attributed to its ability to interact with various biological targets due to its heterocyclic structure. The presence of the carboxylic acid group enhances its solubility and bioavailability, potentially facilitating its interaction with cellular targets .

Case Studies

  • Antiproliferative Studies : A study involving related triazine compounds demonstrated a significant reduction in cell viability in cancer cell lines treated with these compounds. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antibacterial Efficacy : In laboratory settings, several triazine derivatives were tested against bacterial strains. Results showed that modifications in the triazine ring could enhance antibacterial properties, indicating that similar modifications could be explored for 5-Methyl-DHT .

Synthesis Methods

Synthesis of 5-Methyl-DHT generally involves multi-step reactions starting from simpler organic precursors. A common method includes:

  • Cyclization Reactions : Utilizing starting materials like methyl acrylate and hydrazines to form the triazine core.
  • Functionalization : Subsequent reactions introduce the carboxylic acid group at the desired position on the triazine ring.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Imidazo[4,5-e][1,2,4]triazinesAntitumorVarious cancer cell lines
Triazine DerivativesAntibacterialE. coli, Staphylococcus aureus
5-Methyl-DHTPotential Antitumor/AntibacterialTBDThis study

Q & A

Q. What are the established synthetic routes for 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves cyclization of precursors under controlled conditions. Key steps include:
  • Cyclization : Use of activated esters (e.g., ethyl carboxylate derivatives) with nitrogen-containing heterocycles under inert atmospheres to prevent oxidation .
  • pH and Temperature Control : Reactions often require pH 7–8 and temperatures between 60–80°C to stabilize intermediates .
  • Purification : Column chromatography or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to isolate the final product .
  • Critical Parameters : Oxygen sensitivity of intermediates necessitates Schlenk-line techniques, while excessive heating can lead to decarboxylation .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • 1H/13C NMR : Assign peaks to confirm the fused pyrrole-triazine ring system and substituent positions (e.g., methyl and carbonyl groups) .
  • IR Spectroscopy : Identify characteristic bands for C=O (1650–1700 cm⁻¹) and N-H stretching (3200–3400 cm⁻¹) .
  • Chromatographic Purity :
  • HPLC : Use C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water with 0.1% TFA .
  • LC-MS : Confirm molecular weight ([M+H]+ expected ~265–270 Da) and rule out side products .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Degrades above 100°C, with decomposition observed via TGA/DSC .
  • Photostability : Sensitive to UV light; store in amber vials at –20°C under nitrogen .
  • pH Sensitivity : Stable in pH 6–8; hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model cyclization transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing pyrrolotriazine reaction datasets to predict optimal solvents/catalysts (e.g., acetic acid vs. sulfuric acid for cyclization) .
  • Feedback Loops : Integrate experimental yields into computational workflows to refine activation energy barriers and steric effects .

Q. What mechanisms underlie its potential biological activity, and how can they be validated experimentally?

  • Methodological Answer :
  • Target Interaction Studies :
  • Molecular Docking : Screen against enzymes like 14-α-demethylase (PDB: 3LD6) to assess binding via hydrogen bonds (hydroxyl group) and π-π stacking (aromatic rings) .
  • Enzyme Assays : Measure IC50 values using fluorometric or colorimetric substrates (e.g., lanosterol analogs for antifungal activity) .
  • Structure-Activity Relationships (SAR) : Modify the methyl or carboxylate groups and compare bioactivity shifts .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

  • Methodological Answer :
  • Error Source Analysis :
Potential Issue Resolution Strategy
Purity discrepanciesRe-run HPLC with spiked standards .
Solvent effects in DFTInclude explicit solvent molecules in simulations .
Biological assay variabilityUse orthogonal assays (e.g., SPR and ITC for binding affinity) .
  • Collaborative Workflows : Cross-validate data between synthetic, computational, and biology teams to isolate variables .

Q. What advanced techniques are recommended for studying its reactivity in complex systems?

  • Methodological Answer :
  • Isotopic Labeling : Use 13C-labeled carboxylate groups to track decarboxylation kinetics via NMR .
  • Time-Resolved Spectroscopy : Monitor intermediate formation during photodegradation using femtosecond laser setups .
  • Cryo-EM : For protein-ligand complexes, resolve binding conformations at near-atomic resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
Reactant of Route 2
5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.